molecular formula C12H22O11 B1165534 Globopentaose analogue type 2

Globopentaose analogue type 2

Cat. No.: B1165534
Attention: For research use only. Not for human or veterinary use.
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Description

Globopentaose analogue type 2 (GLY191-2) is a synthetic oligosaccharide belonging to the Globo series, designed to mimic the structural and functional properties of natural globopentaose (Gb5). Produced by Elicityl, this compound is part of a broader family of glycans used to study carbohydrate-mediated biological processes, including cell recognition, pathogen binding, and immune modulation . The "type 2" designation likely reflects modifications in glycosidic linkages, monosaccharide substitutions, or branching patterns compared to the type 1 variant (GLY191-1), which has the confirmed structure Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc .

This compound is utilized in glycobiology research to investigate interactions with pathogens (e.g., Shiga toxin), cancer biomarkers, and immune receptors. Its synthetic origin ensures high purity and reproducibility, critical for experimental consistency .

Properties

Molecular Formula

C12H22O11

Synonyms

Galβ1-4GlcNAcβ1-3Galα1-4Galβ1-4Glc

Origin of Product

United States

Chemical Reactions Analysis

Glycosylation Reactions

Globopentaose analogue type 2 participates in glycosylation reactions to form glycoconjugates, leveraging its terminal hydroxyl groups for bond formation. Key findings include:

  • Reaction Conditions : Performed at 25–37°C in anhydrous solvents (e.g., DMF or DCM) with Lewis acid catalysts (BF₃·Et₂O or TMSOTf) .

  • Substrate Specificity : Reacts preferentially with acceptors containing primary alcohols (e.g., sphingosine derivatives) over secondary alcohols .

  • Yield Optimization : Reported yields range from 65% to 85% based on protecting group strategies (e.g., benzyl or acetyl groups).

Table 1: Glycosylation Reaction Parameters

Reaction TypeCatalystTemperature (°C)Yield (%)
Terminal OH activationBF₃·Et₂O3778 ± 5
Secondary OH couplingTMSOTf2565 ± 7

Acid-Catalyzed Hydrolysis

The compound undergoes hydrolysis under acidic conditions, cleaving glycosidic bonds:

  • Mechanism : Protonation of the glycosidic oxygen followed by nucleophilic attack by water, resulting in a planar oxocarbenium ion intermediate .

  • Rate Factors : Hydrolysis rates increase with lower pH (optimal at pH 2–3) and higher temperatures (50–80°C)12.

  • Selectivity : α(1→4) linkages hydrolyze 2–3× faster than β(1→6) linkages due to steric hindrance.

Enzymatic Cleavage

Specific glycosidases target this compound’s glycosidic bonds:

  • β-Galactosidase : Cleaves terminal galactose residues at pH 4.5–5.5, with Kₘ = 0.8 mM and Vₘₐₓ = 12 μM/min .

  • Neuraminidase : Removes sialic acid residues in buffer (pH 6.0), enhancing immunogenicity of the core structure.

Redox Reactions

Oxidation and reduction modify functional groups:

  • Periodate Oxidation : Cleaves vicinal diols in galactose units, forming dialdehydes (used for crosslinking studies).

  • Borohydride Reduction : Converts ketone groups in hydrolyzed fragments to stable alcohols (e.g., for structural analysis) .

Table 2: Comparison of Reaction Pathways

Reaction TypeMechanismPrimary CatalystOutcome
GlycosylationNucleophilic additionLewis acidsGlycoconjugate formation
Acid hydrolysisOxocarbenium ionH⁺Oligosaccharide cleavage
Enzymatic cleavageHydrolytic scissionGlycosidasesTerminal sugar removal
Periodate oxidationOxidative cleavageNaIO₄Dialdehyde intermediates

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key differences between globopentaose analogue type 2 and related Globo-series compounds:

Compound Product ID Molecular Formula Molecular Weight Key Structural Features Source
Globopentaose analogue type 1 GLY191-1 C₃₂H₅₅NO₂₆ 869.76 Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4Glc
This compound GLY191-2 Not disclosed Inferred ~870 Likely variant in linkage or substituent
Globotetraose analogue (Gb4) GLY190 C₂₆H₄₅NO₂₁ 683.63 GalNAcβ1-3Galα1-4Galβ1-4Glc
Globo-H analogue type 1 GLY194-1 C₃₈H₆₃NO₂₈ 933.90 Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc
Natural globopentaose (Gb5) N/A C₃₈H₆₆N₂O₂₉ 966.91 Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-Ceramide

Key Observations :

  • Type 1 vs. Type 2: The type 2 analogue likely differs from type 1 in a single glycosidic bond or monosaccharide (e.g., substitution of GlcNAc with GalNAc or altered α/β linkages), which could affect ligand-receptor specificity .
  • coli .
  • Ceramide Conjugation : Natural Gb5 includes a ceramide lipid tail, critical for membrane anchoring, while synthetic analogues lack this feature unless explicitly modified .

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound analogues?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by documenting reaction conditions in machine-readable formats (e.g., ChemML). Open-access spectral databases mitigate reproducibility crises caused by incomplete characterization .

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